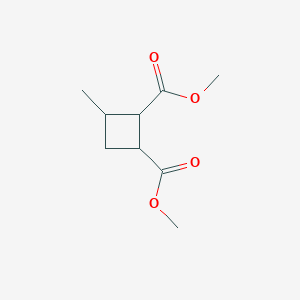
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate, also known as DMCD, is a chemical compound that has been extensively used in scientific research. This compound is a cyclobutane derivative that has two carboxylate groups attached to it. DMCD has been used in various research studies due to its unique properties and chemical structure.
Mecanismo De Acción
The mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is not well understood. However, it is believed that Dimethyl 3-methylcyclobutane-1,2-dicarboxylate may act as a prodrug that is metabolized in the body to form biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in various research studies. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations associated with the use of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate in lab experiments. For example, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a relatively expensive compound, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for research involving Dimethyl 3-methylcyclobutane-1,2-dicarboxylate. One potential area of research is the development of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate-based prodrugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential area of research is the development of new synthetic methods for the production of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has the potential to be used in various fields of science and medicine, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate involves the reaction between 3-methylcyclobutanone and dimethyl oxalate. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate. The reaction mixture is heated to a temperature of around 80-90°C for several hours. After the reaction is complete, the product is extracted using a suitable solvent such as ethyl acetate. The product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds such as cyclobutane derivatives and other biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been used as a reagent in various organic synthesis reactions such as esterification and alkylation reactions.
Propiedades
Número CAS |
14132-19-5 |
|---|---|
Nombre del producto |
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-5-4-6(8(10)12-2)7(5)9(11)13-3/h5-7H,4H2,1-3H3 |
Clave InChI |
LQPITCKFNIFQEH-UHFFFAOYSA-N |
SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
SMILES canónico |
CC1CC(C1C(=O)OC)C(=O)OC |
Sinónimos |
3-Methyl-1,2-cyclobutanedicarboxylic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




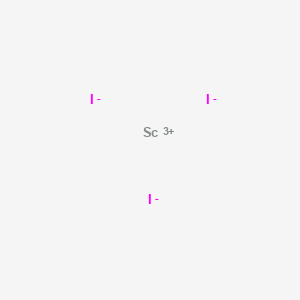
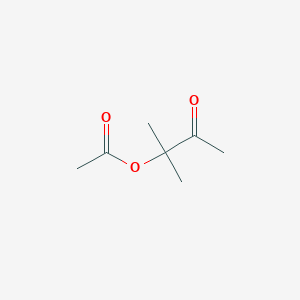
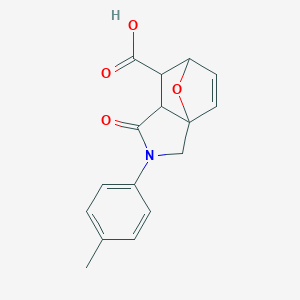
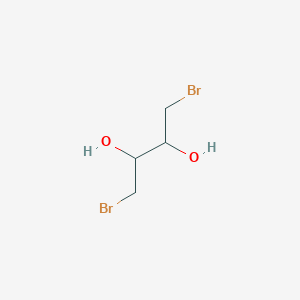
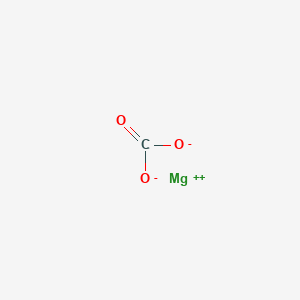
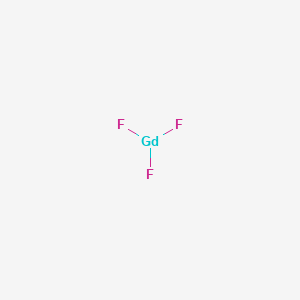
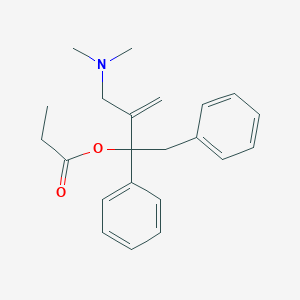
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
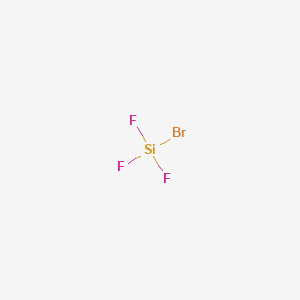


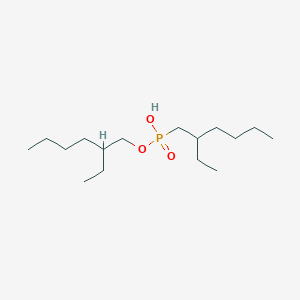
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)